7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one
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Overview
Description
7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one is a complex organic compound that features a chromenone core structure with an oxazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of an α-hydroxy ketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of the oxazole derivative with the chromenone core using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace substituents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could result in alcohols or alkanes.
Scientific Research Applications
7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its chromenone core makes it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Uniqueness
7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one is unique due to its combination of a chromenone core with an oxazole substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-15-14(11(2)23-19-15)10-21-12-6-7-13-16(20)9-18(3,4)22-17(13)8-12/h6-8H,5,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZUWFHOHUVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1COC2=CC3=C(C=C2)C(=O)CC(O3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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